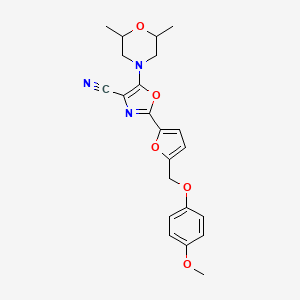

![molecular formula C12H8ClN3O2 B2383136 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-28-9](/img/structure/B2383136.png)

4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

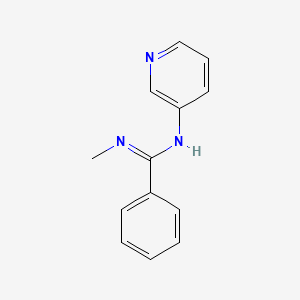

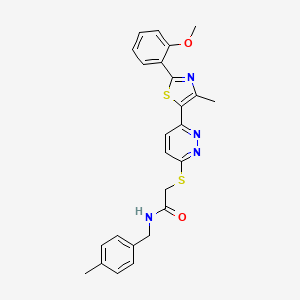

The compound “4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine” belongs to a class of compounds known as oxazolopyrimidines . These compounds are known for their wide range of pharmacological effects .

Synthesis Analysis

Oxazolopyrimidines can be synthesized through various methods. One common approach involves the cyclization of pyrimidine derivatives resulting in the fused oxazole ring . Another method includes the condensation of oxazole derivatives leading to fused pyrimidine rings .

Molecular Structure Analysis

The molecular structure of oxazolopyrimidines consists of a pyrimidine ring fused with an oxazole ring . The exact structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving oxazolopyrimidines can vary widely depending on the specific compound and the conditions. For instance, some oxazolopyrimidines have been found to exhibit significant inhibitory activity .

Applications De Recherche Scientifique

Biological Activity and CB2 Receptor Binding

A series of novel oxazolo[5,4-d]pyrimidines, including derivatives related to 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine, were evaluated for their biological activity. These compounds demonstrated significant binding affinity to CB2 cannabinoid receptors, with some showing nanomolar range affinity and selectivity over CB1 receptors. They behaved as competitive neutral antagonists and exhibited no cytotoxicity towards various cell lines, indicating potential therapeutic applications in areas influenced by CB2 receptor activity (Tuo et al., 2018).

Inhibition of Ricin and Potential Therapeutic Applications

Oxazolo[5,4-d]pyrimidines, including this compound analogs, have shown potential in inhibiting ricin, a toxic protein. This indicates the possibility of these compounds being developed into therapeutic agents for preventing or treating ricin poisoning (Mandal et al., 2008).

Antimicrobial and Antimalarial Properties

Some derivatives of oxazolo[5,4-d]pyrimidines have been tested for their antimicrobial activities. They have shown promising results in inhibiting the growth of various microbial strains, indicating potential applications in treating infections. Additionally, certain compounds in this class have demonstrated antimalarial effects, suggesting their potential in malaria treatment or prevention (Werbel et al., 1973).

Structural and Vibrational Analysis for Drug Design

The structural and vibrational characteristics of oxazolo[5,4-d]pyrimidine derivatives have been analyzed, contributing to the understanding of their chemical properties. This information is valuable in the drug design process, particularly in optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates (Wojciechowski & Płoszaj, 2020).

Synthesis and Reactivities in Medicinal Chemistry

The synthesis and reactivities of oxazolo[5,4-d]pyrimidine derivatives have been extensively studied, providing insights into novel synthetic routes and chemical transformations. These studies are crucial for medicinal chemistry, as they open up new avenues for the development of therapeutically relevant compounds (Fukumi et al., 1989).

Mécanisme D'action

Target of Action

The primary target of 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation . This is due to its inhibitory effect on CDK2, which leads to the arrest of the cell cycle . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Orientations Futures

Propriétés

IUPAC Name |

4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-5-3-2-4-8(9)13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOTUJVXAFTTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324605 |

Source

|

| Record name | 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821642 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672925-28-9 |

Source

|

| Record name | 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2383055.png)

![tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate](/img/structure/B2383058.png)

![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)